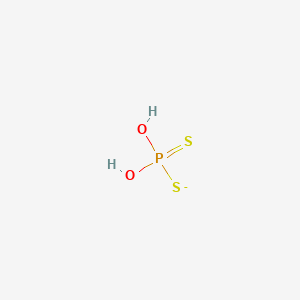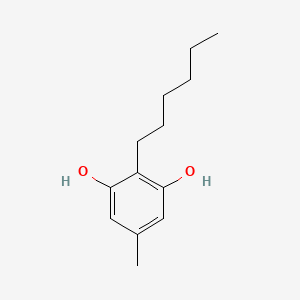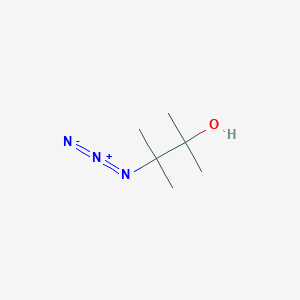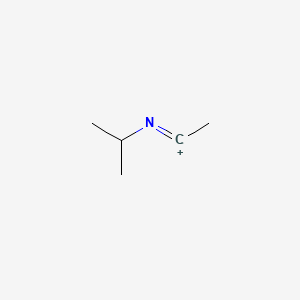![molecular formula C17H18O2S2 B14651087 2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid CAS No. 50900-48-6](/img/structure/B14651087.png)
2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a sulfanyl group and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid typically involves the following steps:
Formation of the sulfanyl intermediate: The initial step involves the preparation of the sulfanyl intermediate by reacting 4-bromothiophenol with 2-methylpropyl mercaptan under basic conditions.
Coupling reaction: The sulfanyl intermediate is then coupled with 2-bromobenzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the aromatic rings may interact with biological macromolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2-Methylpropyl)sulfanyl]benzoic acid: Lacks the additional sulfanyl-phenyl substitution.
2-[(Phenylsulfanyl)benzoic acid: Lacks the 2-methylpropyl substitution.
Uniqueness
2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid is unique due to the presence of both the 2-methylpropyl and sulfanyl-phenyl substitutions, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
50900-48-6 |
|---|---|
Formule moléculaire |
C17H18O2S2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2-[4-(2-methylpropylsulfanyl)phenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C17H18O2S2/c1-12(2)11-20-13-7-9-14(10-8-13)21-16-6-4-3-5-15(16)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
Clé InChI |
HCVAWDUPKUXMME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



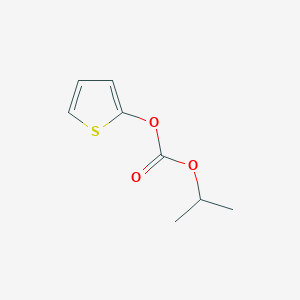
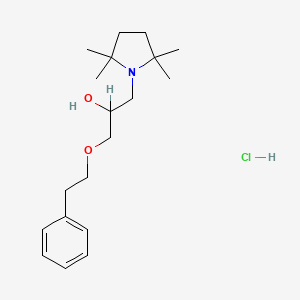
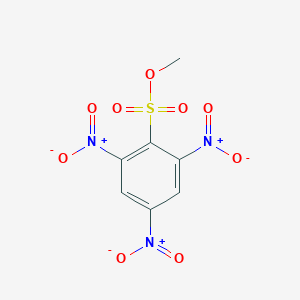
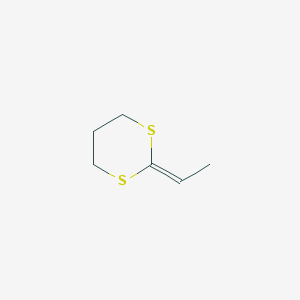



![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
